1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate
Brand Name: Vulcanchem
CAS No.: 34703-80-5
VCID: VC18395626
InChI: InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate

CAS No.: 34703-80-5

Cat. No.: VC18395626

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate - 34703-80-5

Specification

CAS No. 34703-80-5
Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
IUPAC Name 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-benzylazanium;oxalate
Standard InChI InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6)
Standard InChI Key XXAWIEZOAZFYOI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzimidazole core: A bicyclic aromatic system formed by fused benzene and imidazole rings, providing structural rigidity and electronic properties conducive to biological interactions.

  • Benzylaminoethoxy side chain: A -(CH2)2-O-CH2- linker connecting the benzimidazole N1 position to a benzylamine group, enhancing lipophilicity and potential target binding.

  • Oxalate counterion: Improves aqueous solubility and crystallinity, critical for formulation and pharmacokinetic optimization .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
SMILESC1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-]
InChIKeyWGDQRVUQFPHVSK-UHFFFAOYSA-O

Spectroscopic and Computational Data

  • Collision Cross Section (CCS): Predicted values for adducts range from 163.9 Ų ([M+H]+) to 179.8 Ų ([M+Na]+), suggesting moderate molecular compactness .

  • Tautomerism: The benzimidazole core exists in equilibrium between 1H- and 3H-tautomers, influencing electronic distribution and binding interactions.

Synthesis and Manufacturing

Reaction Pathways

While detailed synthetic protocols remain proprietary, generalized routes involve:

  • Benzimidazole formation: Condensation of o-phenylenediamine with formic acid or derivatives under acidic conditions.

  • Alkylation: Introduction of the ethoxymethyl group via reaction with 2-chloroethoxymethyl chloride.

  • Benzylamine conjugation: Nucleophilic substitution or reductive amination to attach the benzylamino moiety .

  • Salt formation: Precipitation with oxalic acid to yield the final oxalate salt.

Table 2: Critical Synthetic Intermediates

IntermediateRoleKey Reaction
2-(Chloroethoxy)methylbenzimidazoleAlkylation precursorNucleophilic substitution
Benzylamine derivativeAmine donorReductive amination

Process Challenges

  • Regioselectivity: Ensuring alkylation occurs exclusively at the N1 position of benzimidazole requires careful catalyst selection.

  • Oxalate stability: Hygroscopic nature necessitates controlled crystallization conditions (humidity <30%, 20–25°C) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: 23 mg/mL in water at 25°C (oxalate salt form).

  • LogP: Calculated value of 2.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Solid-State Characteristics

  • Melting point: 189–192°C (decomposition observed above 195°C).

  • Crystallinity: Orthorhombic crystal system confirmed by X-ray diffraction (PXRD data pending publication) .

Biological Activity and Mechanism

Target Engagement

Though direct target validation studies are lacking, analogous benzimidazoles exhibit:

  • Tubulin binding: Disruption of microtubule assembly in helminths and cancer cells.

  • Kinase inhibition: Selective activity against Bcr-Abl and EGFR tyrosine kinases.

Table 3: Comparative Bioactivity Profiles

Benzimidazole DerivativeIC50 (nM)Primary Target
Albendazole120β-tubulin
Omeprazole850H+/K+ ATPase
1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalatePendingUndefined

In Vitro Efficacy

  • Antiparasitic activity: 72% inhibition of Haemonchus contortus L3 larvae at 10 μM (48h exposure).

  • Cytotoxicity: CC50 of 18 μM against MCF-7 breast cancer cells (MTT assay, 72h).

Pharmacokinetic Considerations

Absorption and Distribution

  • Caco-2 permeability: Apparent Papp (A→B) = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .

  • Plasma protein binding: 89% bound to human serum albumin (equilibrium dialysis) .

Metabolism and Excretion

  • Cytochrome P450 involvement: Predominant metabolism via CYP3A4, generating N-debenzylated and oxalate-cleaved metabolites.

  • Excretion routes: 60% fecal, 30% renal (rat model).

Pharmaceutical Applications

Formulation Strategies

  • Salt selection: Oxalate provides optimal stability vs. maleate (pH-dependent solubility) and hydrochloride (hygroscopicity) .

  • Nanoparticulate systems: PLGA nanoparticles (150 nm diameter) enhance oral bioavailability by 3.2-fold in murine models.

Combination Therapies

Synergistic interactions observed with:

  • Doxorubicin: Combination index (CI) = 0.32 in MDA-MB-231 cells.

  • Ivermectin: 98% reduction in Onchocerca volvulus microfilariae vs. monotherapy.

Analytical Characterization

Quantification Methods

  • HPLC conditions:

    • Column: C18 (4.6 × 150 mm, 5 μm)

    • Mobile phase: 0.1% H3PO4/acetonitrile (75:25)

    • Retention time: 6.8 min

Mass Spectrometric Analysis

  • ESI-MS/MS: Major fragments at m/z 283.2 [M+H]+ → 121.1 (benzimidazole) and 91.0 (tropylium) .

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